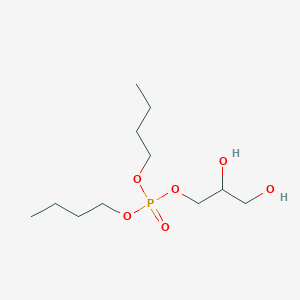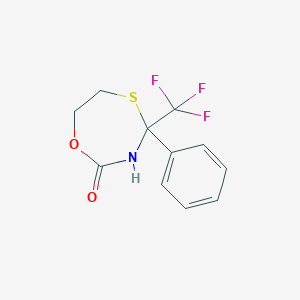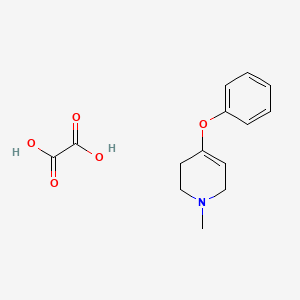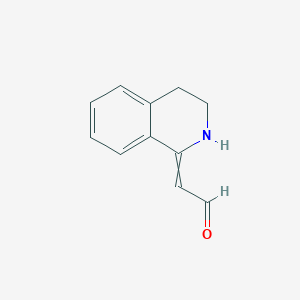
Dibutyl 2,3-dihydroxypropyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutyl 2,3-dihydroxypropyl phosphate: is an organophosphorus compound with the molecular formula C11H25O6P It is characterized by the presence of two butyl groups and a 2,3-dihydroxypropyl group attached to a phosphate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of dibutyl 2,3-dihydroxypropyl phosphate typically involves the reaction of dibutyl phosphate with glycidol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure consistent quality and yield. The final product is purified using techniques such as distillation or crystallization to remove any impurities.
化学反应分析
Types of Reactions: Dibutyl 2,3-dihydroxypropyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or hypophosphite derivatives.
Substitution: The hydroxyl groups in the 2,3-dihydroxypropyl moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibutyl phosphate derivatives, while substitution reactions can produce esters or ethers of this compound.
科学研究应用
Dibutyl 2,3-dihydroxypropyl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems or as a component of pharmaceutical formulations.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of dibutyl 2,3-dihydroxypropyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of specific enzymes by binding to their active sites or altering their conformation. Additionally, it may interact with cellular receptors to trigger signaling pathways that influence various biological processes.
相似化合物的比较
Dibutyl phosphate: Similar in structure but lacks the 2,3-dihydroxypropyl group.
Tributyl phosphate: Contains three butyl groups attached to the phosphate moiety.
Dibutyl phosphite: Similar but with a phosphite group instead of a phosphate group.
Uniqueness: Dibutyl 2,3-dihydroxypropyl phosphate is unique due to the presence of the 2,3-dihydroxypropyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological molecules and enhances its reactivity in chemical reactions.
属性
CAS 编号 |
189148-63-8 |
|---|---|
分子式 |
C11H25O6P |
分子量 |
284.29 g/mol |
IUPAC 名称 |
dibutyl 2,3-dihydroxypropyl phosphate |
InChI |
InChI=1S/C11H25O6P/c1-3-5-7-15-18(14,16-8-6-4-2)17-10-11(13)9-12/h11-13H,3-10H2,1-2H3 |
InChI 键 |
ISCNVGHJLOADAA-UHFFFAOYSA-N |
规范 SMILES |
CCCCOP(=O)(OCCCC)OCC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


stannane](/img/structure/B12550768.png)

![Butanoic acid, 3-[(4-hydroxybutoxy)amino]-3-methyl-, methyl ester](/img/structure/B12550779.png)


![N-[3-(tert-Butylamino)propyl]-N-(4-chlorophenyl)formamide](/img/structure/B12550812.png)




![3-[Methyl(4-nitrophenyl)amino]-2-oxopropanal](/img/structure/B12550866.png)
![Phosphonic acid, [2-(3-bromophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B12550878.png)
![3-(Prop-2-en-1-yl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B12550880.png)

